6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of the coumarin family, known for its diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with catalysts like piperidine or sodium ethoxide to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of this compound quinone derivatives.
Reduction: Formation of 6,7-dihydroxy-3,4-dimethyl-2H-dihydrochromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The biological effects of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The hydroxy groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
6,7-Dihydroxy-2H-chromen-2-one (Esculetin): Lacks the methyl groups at positions 3 and 4, which may affect its biological activity and solubility.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional methoxy groups, which can influence its chemical reactivity and pharmacokinetics.
Uniqueness: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant findings from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of two hydroxyl groups at positions 6 and 7, and two methyl groups at positions 3 and 4. This configuration is crucial for its biological activity, particularly in interactions with various biological targets.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its inhibitory effect on Myeloid cell leukemia-1 (Mcl-1), a protein that allows cancer cells to evade apoptosis. The compound's Mcl-1 inhibitory activity was evaluated using a fluorescence polarization-based binding assay, yielding a Ki value of approximately 1.49 ± 0.04 μM, indicating potent activity against this target .
Compound | Ki Value (μM) | Description |
---|---|---|
This compound | 1.49 ± 0.04 | Mcl-1 inhibitor |
Other derivatives | Varies | Comparison with other coumarin derivatives |
The anticancer effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : It triggers apoptosis in cancer cells through the modulation of signaling pathways.
- Cell Cycle Arrest : Studies show that it can induce cell cycle arrest in various cancer cell lines, including HepG2 cells .
In vitro experiments demonstrated that treatment with this compound resulted in an increase in the ratio of cells in the G0/G1 phase while decreasing those in the S-phase, thereby inhibiting proliferation .
3. Cytotoxicity Against Tumor Cells
A significant finding from recent studies is the tumor-specific cytotoxicity of this compound. It selectively induces cell death in cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .
Case Studies
Several studies have investigated the biological activities of this compound:
- Study on Mcl-1 Inhibition : This study synthesized various coumarin derivatives and evaluated their Mcl-1 inhibitory activities. The results indicated that modifications to the hydroxyl groups significantly influenced the inhibitory potency .
- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on different cancer cell lines. The findings suggested that it effectively reduced cell viability in a concentration-dependent manner .
- Flavonoid Interaction Studies : Investigations into the interaction of flavonoids with cellular pathways revealed that compounds similar to this compound could modulate key signaling pathways involved in cancer progression .
Properties
IUPAC Name |
6,7-dihydroxy-3,4-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTMNPOEAJPRQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585885 |
Source
|
Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16574-11-1 |
Source
|
Record name | 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.